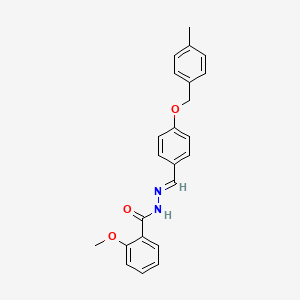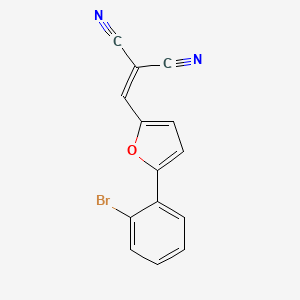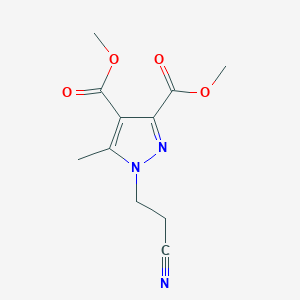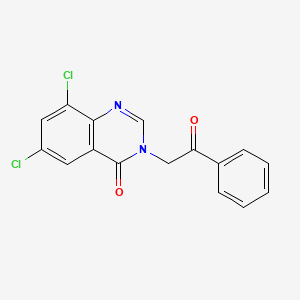
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane is a unique organosilicon compound with the molecular formula C48H40Cl2Si4. This compound is characterized by its eight phenyl groups and two chlorine atoms attached to a tetrasilane backbone.
Métodos De Preparación
The synthesis of 1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of chlorosilanes with phenyl-substituted silanes under controlled conditions. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a chlorosilane precursor to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Análisis De Reacciones Químicas
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, treatment with sodium methoxide can replace the chlorine atoms with methoxy groups.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form phenol derivatives, while reduction reactions can lead to the formation of hydrogenated products.
Coupling Reactions: The compound can participate in coupling reactions to form larger organosilicon frameworks.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of other organosilicon compounds, which are valuable in various organic reactions.
Mecanismo De Acción
The mechanism by which 1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane exerts its effects is primarily through its ability to form stable silicon-carbon bonds. The phenyl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The chlorine atoms serve as reactive sites for further functionalization, allowing the compound to participate in a variety of chemical transformations .
Comparación Con Compuestos Similares
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be compared with other similar organosilicon compounds, such as:
- 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- 1,4-Divinyl-1,1,2,2,3,3,4,4-octamethyltetrasilane
- 1,1,2,2,3,3,4,4-Octaphenyltetrasilane
These compounds share a similar tetrasilane backbone but differ in the substituents attached to the silicon atoms.
Propiedades
Número CAS |
13498-31-2 |
|---|---|
Fórmula molecular |
C48H40Cl2Si4 |
Peso molecular |
800.1 g/mol |
Nombre IUPAC |
chloro-[[[chloro(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H40Cl2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H |
Clave InChI |
UMGYNDKGUGCSKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)
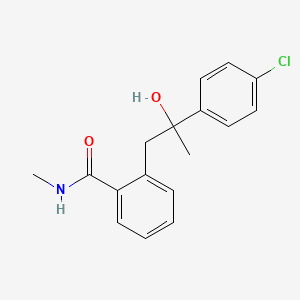
![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)

![Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate](/img/structure/B11940264.png)
